molecular formula C17H28O3 B1246674 Junceol A

Junceol A

Cat. No.: B1246674
M. Wt: 280.4 g/mol
InChI Key: FORUHHDUOITCNL-BYMSMCERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Junceol A is a natural product found in Virgularia juncea with data available.

Scientific Research Applications

Cytotoxicity in Cancer Cell Lines

Junceol A, a sesquiterpenoid isolated from the sea pen Virgularia juncea, has been shown to exhibit cytotoxicity toward P-388 cancer cells. This finding is significant in cancer research, as it suggests potential therapeutic applications of this compound in cancer treatment (Chen et al., 2001).

Anti-inflammatory and Immune Modulation

Research on this compound and related compounds has also revealed their ability to inhibit superoxide anion generation by human neutrophils. This suggests potential anti-inflammatory applications and a role in modulating immune responses (Sung et al., 2008).

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(2R,4aR,5R,8S)-5-hydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-yl acetate

InChI

InChI=1S/C17H28O3/c1-11-6-7-15(19)17(5)9-8-13(10-14(11)17)16(3,4)20-12(2)18/h10-11,13,15,19H,6-9H2,1-5H3/t11-,13+,15+,17+/m0/s1

InChI Key

FORUHHDUOITCNL-BYMSMCERSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2(C1=C[C@@H](CC2)C(C)(C)OC(=O)C)C)O

Canonical SMILES

CC1CCC(C2(C1=CC(CC2)C(C)(C)OC(=O)C)C)O

Synonyms

junceol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Junceol A
Reactant of Route 2
Junceol A
Reactant of Route 3
Junceol A
Reactant of Route 4
Reactant of Route 4
Junceol A
Reactant of Route 5
Junceol A
Reactant of Route 6
Junceol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.